molecular formula C7H5BrClF5S B1425822 3-Chloro-5-(pentafluorosulfur)benzyl bromide CAS No. 1240257-05-9

3-Chloro-5-(pentafluorosulfur)benzyl bromide

Cat. No.: B1425822
CAS No.: 1240257-05-9
M. Wt: 331.53 g/mol
InChI Key: KMRNMUYUJBXJOX-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentafluorosulfur)benzyl bromide is a chemical compound with the molecular formula C7H5BrClF5S and a molecular weight of 331.53 g/mol . This compound is characterized by the presence of a benzyl bromide group substituted with chlorine and a pentafluorosulfur group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pentafluorosulfur)benzyl bromide typically involves the bromination of 3-Chloro-5-(pentafluorosulfur)benzyl alcohol. The reaction is carried out under controlled conditions using brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or chloroform. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pentafluorosulfur)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-(pentafluorosulfur)benzyl bromide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Investigated for its potential use in the development of pharmaceuticals with specific therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)benzyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The presence of the pentafluorosulfur group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)benzyl bromide
  • 3-Chloro-5-(difluoromethyl)benzyl bromide
  • 3-Chloro-5-(fluoromethyl)benzyl bromide

Uniqueness

3-Chloro-5-(pentafluorosulfur)benzyl bromide is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties such as increased reactivity and stability compared to similar compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high reactivity and selectivity.

Properties

IUPAC Name

[3-(bromomethyl)-5-chlorophenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF5S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRNMUYUJBXJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187970
Record name (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240257-05-9
Record name (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(pentafluorosulfur)benzyl bromide
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3-Chloro-5-(pentafluorosulfur)benzyl bromide
Reactant of Route 3
3-Chloro-5-(pentafluorosulfur)benzyl bromide
Reactant of Route 4
3-Chloro-5-(pentafluorosulfur)benzyl bromide
Reactant of Route 5
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Reactant of Route 6
3-Chloro-5-(pentafluorosulfur)benzyl bromide

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